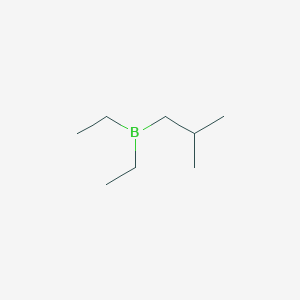
Diethyl(2-methylpropyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(2-methylpropyl)borane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methylpropyl)borane typically involves the hydroboration of alkenes. One common method is the reaction of diethylborane with 2-methylpropene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
化学反应分析
Types of Reactions
Diethyl(2-methylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in the presence of suitable substrates.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reactions often involve hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Corresponding alcohols or amines.
Substitution: Various organoboron derivatives depending on the nucleophile used.
科学研究应用
Diethyl(2-methylpropyl)borane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
作用机制
The mechanism of action of diethyl(2-methylpropyl)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in catalytic processes and in the formation of boron-containing intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
相似化合物的比较
Similar Compounds
Triethylborane: Another organoboron compound with similar reactivity but different steric properties.
Diisopropylborane: Similar in structure but with bulkier substituents, affecting its reactivity and selectivity.
Borane-Tetrahydrofuran Complex: A commonly used borane source with different solubility and handling properties.
Uniqueness
Diethyl(2-methylpropyl)borane is unique due to its specific alkyl substituents, which provide a balance between reactivity and steric hindrance. This makes it particularly useful in selective organic transformations where control over the reaction environment is crucial.
属性
CAS 编号 |
53251-47-1 |
|---|---|
分子式 |
C8H19B |
分子量 |
126.05 g/mol |
IUPAC 名称 |
diethyl(2-methylpropyl)borane |
InChI |
InChI=1S/C8H19B/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3 |
InChI 键 |
VWAAOPDEHPXFDL-UHFFFAOYSA-N |
规范 SMILES |
B(CC)(CC)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
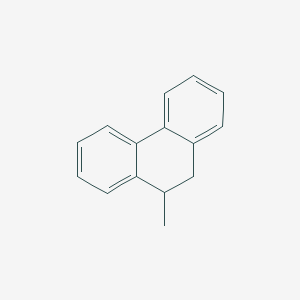


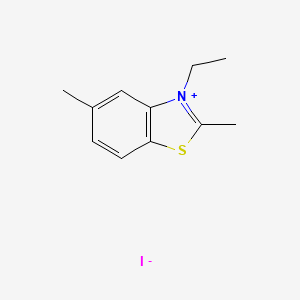

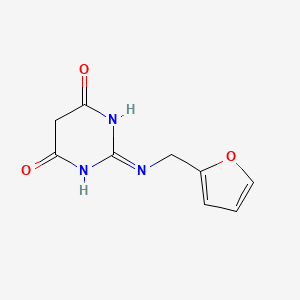
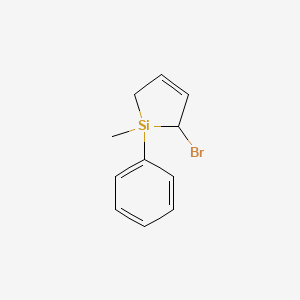
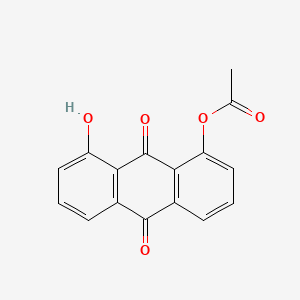
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
